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Compound of Interest

Compound Name: 3-Amino-4-chlorobenzonitrile

cat. No.: B1266679

Spectroscopic Profile of 3-Amino-4-
chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic
properties of 3-Amino-4-chlorobenzonitrile (CAS No. 53312-79-1). Due to the limited
availability of experimentally derived public data, this document presents predicted Nuclear
Magnetic Resonance (NMR) data, alongside typical Infrared (IR) spectroscopy absorption
bands and Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized
experimental protocols for acquiring such data are also included. A workflow diagram for
spectroscopic analysis is provided to guide researchers in compound characterization.

Introduction

3-Amino-4-chlorobenzonitrile is a substituted aromatic nitrile, a class of compounds with
significant interest in medicinal chemistry and materials science. Accurate spectroscopic
characterization is fundamental to confirming the identity, purity, and structure of such
molecules. This guide addresses the spectroscopic profile of this compound, covering *H NMR,
13C NMR, IR, and MS techniques.

Compound Information:
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e IUPAC Name: 3-Amino-4-chlorobenzonitrile
e Synonyms: 2-Chloro-5-cyanoaniline[1]

e CAS Number: 53312-79-1[1]

e Molecular Formula: C7HsCINz[1]

e Molecular Weight: 152.58 g/mol

e Melting Point: 87-91 °C

Spectroscopic Data

Disclaimer: Experimental spectroscopic data for 3-Amino-4-chlorobenzonitrile is not readily
available in publicly accessible databases. The following NMR data is based on computational
predictions and should be used as a reference. The IR and MS data are based on the expected
behavior of the compound's functional groups.

'H NMR (Proton Nuclear Magnetic Resonance)

The predicted *H NMR spectrum of 3-Amino-4-chlorobenzonitrile in a typical solvent like
DMSO-des would show signals corresponding to the aromatic protons and the amine protons.

Predicted Chemical

Shift (3, ppm) Multiplicity Number of Protons  Assignment
~7.4 d 1H H-5

~6.9 d 1H H-6

~6.8 dd 1H H-2
~55-6.0 brs 2H -NH2

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted 13C NMR spectrum would display signals for each of the seven carbon atoms in
the molecule.
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Predicted Chemical Shift (8, ppm) Assighment
~ 150 C-3 (C-NH2)
~ 133 C-5

~ 132 C-1

~120 C-4 (C-Cl)

~ 118 C-2

~ 117 C=N

~110 C-6

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine, nitrile, and chloro-
aromatic functional groups.

Wavenumber ) ] ] .
Intensity Functional Group Vibration Mode
(cm™)
) Asymmetric &
3450 - 3300 Medium N-H _
Symmetric Stretch
3200 - 3000 Medium-Weak Aromatic C-H Stretch
2230 - 2210 Strong C=N Stretch
1630 - 1575 Medium-Strong c=C Aromatic Ring Stretch
1620 - 1550 Medium N-H Scissoring (Bending)
1300 - 1000 Strong C-N Stretch
800 - 600 Strong C-Cl Stretch

MS (Mass Spectrometry)

Mass spectrometry would confirm the molecular weight and provide structural information
through fragmentation patterns.
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miz Interpretation

[M]* Molecular ion peak (with isotopic pattern

152/154 for Chlorine)
1ot [M - HCN]*
117 [M-CII*

o0 [M - CI - HCNJ*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument
parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-4-chlorobenzonitrile in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition:

o 'H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the signals in the *H NMR
spectrum to determine proton ratios.
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Infrared (IR) Spectroscopy

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount
of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure
with the anvil.

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record
the spectrum, typically over a range of 4000 to 400 cm™1.

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,
this can be done using a direct insertion probe or by dissolving it in a suitable solvent and
introducing it via an infusion pump for electrospray ionization (ESI) or by using gas
chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

lonization: lonize the sample using an appropriate method. Electron Impact (El) is a common
technique for GC-MS, while ESI is common for LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating the
mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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